2-(3-Fluoropiperidin-1-yl)ethanamine is a chemical compound characterized by its unique structure and properties. It is classified as an amine and a fluorinated derivative of piperidine. The presence of the fluorine atom at the 3-position of the piperidine ring enhances its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized from commercially available starting materials, including piperidine and various fluorinating agents. Its synthesis has been documented in various scientific and industrial contexts, reflecting its significance in chemical research and development.
2-(3-Fluoropiperidin-1-yl)ethanamine is classified under:
The synthesis of 2-(3-Fluoropiperidin-1-yl)ethanamine typically involves several steps:
In industrial settings, large-scale reactors are employed to optimize reaction conditions for maximum yield and purity. Techniques such as crystallization, distillation, or chromatography are used for purification of the final product.
The molecular formula of 2-(3-Fluoropiperidin-1-yl)ethanamine is , with a molecular weight of 146.21 g/mol. The structure includes a piperidine ring with a fluorine substituent at the 3-position and an ethanamine chain.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 146.21 g/mol |
IUPAC Name | 2-[(3R)-3-fluoropiperidin-1-yl]ethanamine |
InChI | InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m1/s1 |
InChI Key | ZDSQYCHUPBZWNG-SSDOTTSWSA-N |
Isomeric SMILES | C1CC@HF |
Canonical SMILES | C1CC(CN(C1)CCN)F |
2-(3-Fluoropiperidin-1-yl)ethanamine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)ethanamine primarily involves its interaction with biological targets, such as receptors and enzymes. The fluorine atom enhances lipophilicity, allowing better membrane permeability and interaction with central nervous system targets.
Research indicates that compounds similar to 2-(3-Fluoropiperidin-1-yl)ethanamine may modulate neurotransmitter systems by acting as agonists or antagonists at specific receptors, influencing physiological responses .
The compound exhibits typical physical properties associated with amines, including:
Key chemical properties include:
Relevant analyses show that the compound can undergo transformations that alter its functional groups while maintaining core structure integrity .
2-(3-Fluoropiperidin-1-yl)ethanamine has several applications in scientific research:
Introduction to Target Compound2-(3-Fluoropiperidin-1-yl)ethanamine (CAS# 477577-23-4, MW 146.21 g/mol, C₇H₁₅FN₂) is a fluorinated piperidine derivative characterized by a fluorine atom at the 3-position of the piperidine ring and an ethanamine side-chain attached to the piperidine nitrogen. This scaffold combines the conformational influence of fluorinated heterocycles with the versatile reactivity of a primary amine, making it a valuable building block in medicinal chemistry and drug discovery. The stereogenic center at C3 creates distinct enantiomers with potentially divergent biological activities, necessitating precise synthetic control [1].
Regioselective introduction of fluorine at the 3-position of the piperidine ring presents a fundamental synthetic challenge due to the potential for positional isomerism and the requirement for stereocontrol. Modern approaches leverage catalytic methodologies and specialized fluorinating agents to address these challenges:
I(I)/I(III) Catalysis with HF Complexes: A breakthrough methodology employs aryl iodide catalysts (e.g., 1-iodo-2,4-dimethylbenzene) in conjunction with amine·HF complexes (e.g., Et₃N·3HF) and Selectfluor® as the terminal oxidant. This system facilitates the fluorination of unactivated allene precursors that can be derived from propargylic alcohols. The catalytic cycle involves in situ generation of an ArIF₂ species via chemical oxidation. This hypervalent iodine intermediate undergoes ligand exchange with the terminal allene unit (I), followed by C(sp³)–F bond formation to generate an alkenyl iodonium species (II). Elimination liberates the 3-fluoropiperidine precursor and regenerates the ArI catalyst. This strategy achieves high regioselectivity (>20:1 branched vs. linear) for tertiary propargylic fluorides, crucial intermediates en route to 3-fluoropiperidines. The Brønsted acidity provided by the amine·HF complex (optimal ratio 1:5) is critical for both reactivity and selectivity, influencing the plateau of fluorination efficiency. Substrates bearing halides, ethers, alcohols, tosylates, phthalimides, benzylic positions, heterocycles (pyridines, thiazoles), cyclopropanes, and complex motifs (e.g., derived from estrone or ibuprofen) are compatible, yielding branched propargylic fluorides (precursors to 3-fluoropiperidines) in yields up to 82% [2].
Metal-Mediated C–H Fluorination: Alternative approaches utilize directing group-assisted palladium or copper catalysis for direct C–H fluorination of piperidine derivatives. Palladium(II) complexes with N-protecting groups acting as directing groups (e.g., 8-aminoquinoline, picolinamide) enable selective fluorination at the 3-position using AgF or other fluoride sources under oxidative conditions. Copper(II) catalysts with N-fluorosulfonamide reagents (e.g., NFSI) can achieve similar transformations, often operating at elevated temperatures. While potentially more step-economical by bypassing precursor synthesis, these methods frequently exhibit lower regioselectivity ratios (typically 5:1 to 10:1 favoring 3-fluorination over 2- or 4-fluorination) and require specialized directing groups that necessitate subsequent removal, adding synthetic steps [10].
Table 1: Comparison of Regioselective Fluorination Methods for 3-Fluoropiperidine Synthesis
Method | Key Reagents/Catalysts | Regioselectivity (3-F vs other) | Typical Yield Range | Key Advantages | Key Limitations |
---|---|---|---|---|---|
I(I)/I(III) Catalysis | ArI catalyst (e.g., 1-iodo-2,4-dimethylbenzene), Selectfluor®, Amine·HF (e.g., Et₃N·3HF) | >20:1 | 60-82% | High selectivity, broad functional group tolerance, avoids transition metals | Requires allene precursor synthesis |
Pd-Catalyzed C–H Fluor. | Pd(OAc)₂, Directing Group (e.g., 8-Aminoquinoline), AgF, Oxidant | 5:1 - 10:1 | 45-75% | Potential for step economy (C–H activation) | Lower selectivity, directing group installation/removal required |
Cu-Catalyzed C–H Fluor. | Cu(OTf)₂, NFSI or N-Fluoropyridinium salts | 4:1 - 8:1 | 40-70% | Simpler catalyst systems | Moderate selectivity, limited scope for sensitive functionalities |
Fluorinating Agents: Selectfluor® remains prominent for electrophilic pathways due to its stability, solubility, and controllable reactivity. NFSI is preferred for reactions requiring milder electrophilic fluorination or radical pathways. Nucleophilic fluorination using KF or CsF, often in the presence of phase-transfer catalysts (e.g., 18-crown-6), is employed for SN₂ displacements on activated precursors like 3-hydroxypiperidine mesylates or tosylates, but inversion of configuration limits stereospecificity [10] [2].
The introduction of the 2-aminoethyl side-chain onto the 3-fluoropiperidine nitrogen is efficiently achieved via reductive amination, offering flexibility and functional group compatibility.
Protection Strategies: The primary amine group of the target molecule necessitates protection during the reductive amination to prevent self-condensation or dialkylation. tert-Butoxycarbonyl (Boc) protection is widely employed due to its stability under reductive conditions and facile deprotection under acidic conditions (e.g., HCl in dioxane or TFA in DCM). Alternative protecting groups include benzyloxycarbonyl (Cbz), removable by hydrogenolysis, or phthalimide, cleaved with hydrazine. The choice depends on the stability required during subsequent synthetic steps and the compatibility of deprotection conditions with the 3-fluoropiperidine scaffold [5] [9].
Reductive Amination Protocol: The synthetic sequence involves:
Alternative Alkylation: Direct N-alkylation of 3-fluoropiperidine with 2-bromoethylamine hydrobromide (or its protected versions like BocNHCH₂CH₂Br) in the presence of a base (e.g., K₂CO₃, DIPEA) in polar aprotic solvents (e.g., DMF, acetonitrile) is feasible. However, this route often suffers from over-alkylation (forming tertiary amines) and lower yields compared to the reductive amination approach, making it less favored for high-purity synthesis [1].
The biological activity of 2-(3-fluoropiperidin-1-yl)ethanamine is often enantiomer-dependent, necessitating efficient resolution methods. Both classical and emerging techniques are employed:
Diastereomeric Salt Crystallization: This remains the most common industrial-scale resolution method. The racemic free base of 2-(3-fluoropiperidin-1-yl)ethanamine is reacted with an enantiomerically pure chiral acid (resolving agent) in a suitable solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures). Common resolving agents include:
Table 2: Common Chiral Resolving Agents for 2-(3-Fluoropiperidin-1-yl)ethanamine Resolution
Chiral Resolving Agent | Type | Typical Solvent System | Target Enantiomer Preference | Recovery Method | Notes |
---|---|---|---|---|---|
(R,R)-Di-p-toluoyl-D-tartaric acid (DTTA) | Dicarboxylic Acid | Ethanol/IPA, Ethyl Acetate | (S)-amine enantiomer often less soluble | NaOH extraction | High resolving power, widely available, recyclable |
(S)-(−)-10-Camphorsulfonic acid (CSA) | Sulfonic Acid | Acetone, Ethyl Acetate/IPA | (R)-amine enantiomer often less soluble | NaHCO₃ wash, extraction | Good for basic amines, may form oils requiring seeding |
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Carboxylic Acid | Hexane/Diethyl ether | Depends on configuration | Acid/base extraction | High ee achievable, expensive, often analytical |
(S)-(+)-Mandelic acid | Hydroxy Acid | Water/IPA mixtures | Varies | NaOH, extraction | Cost-effective, moderate resolving power |
Attrition-Enhanced Deracemization (Viedma Ripening): This innovative technique is applicable if the racemic mixture of 2-(3-fluoropiperidin-1-yl)ethanamine (or a suitable derivative, e.g., a salt with an achiral acid like oxalic acid) forms a conglomerate (where enantiomers crystallize separately). The solid racemate is suspended in a solvent under conditions where racemization in solution occurs (e.g., via reversible Schiff base formation catalyzed by trace aldehyde or base). Continuous mechanical grinding (attrition) creates fresh crystal surfaces and promotes the dissolution of smaller crystals and growth of larger ones. Due to the thermodynamic drive towards a single enantiomeric solid state in a conglomerate under grinding and racemizing conditions, the system deracemizes, yielding a single enantiomer in solid form. While only 5-10% of organic compounds are conglomerates, forming derivatives (e.g., salts with achiral acids like oxalic, fumaric, or hydrochloric acid) can yield conglomerate crystals suitable for this process. This method avoids the need for chiral resolving agents and can theoretically provide 100% yield of the desired enantiomer. Equipment for industrial-scale Viedma ripening is under development [8].
Enantiospecific Cocrystallization: This emerging resolution strategy is valuable when classical salt formation fails. A racemic mixture of 2-(3-fluoropiperidin-1-yl)ethanamine is combined with a chiral coformer (e.g., a chiral carboxylic acid, amide, or alcohol) that possesses a complementary functional group. Ternary phase diagrams are constructed to identify coformers and conditions where only one enantiomer of the amine forms an insoluble cocrystal with the coformer, while the other enantiomer remains in solution. For example, a structure-based screen identified a coformer enabling 70% recovery of the (S)-enantiomer of levetiracetam (structurally related to piperidine derivatives) in one crystallization step. This method is cost-effective compared to chromatography and uses standard crystallization equipment [8].
Preparative Chiral Chromatography: While primarily used for analytical purposes and small-scale (<100g) purification, preparative HPLC or SFC using chiral stationary phases (CSPs) like polysaccharide derivatives (e.g., Chiralpak® AD, AS, OD, OJ) or macrocyclic glycopeptides (e.g., Chirobiotic® T) can resolve the racemate. This is often the method of choice during early drug discovery for obtaining small quantities of pure enantiomers for biological testing when a rapid resolution method is needed before developing a classical resolution or asymmetric synthesis route [4] [6].
Transitioning from laboratory synthesis to cost-effective, safe, and robust multi-kilogram production of 2-(3-fluoropiperidin-1-yl)ethanamine involves significant process optimization focusing on throughput, purity, and waste reduction:
Continuous Flow Processing: Key steps amenable to flow chemistry offer substantial advantages:
Solvent Selection and Recycling: Optimizing solvent systems for each step (crystallization, extraction, reaction) minimizes waste and cost. For resolution crystallization, lower alcohols (EtOH, IPA), esters (EtOAc), or water/alcohol mixtures are preferred for environmental and cost reasons. Closed-loop systems recover and recycle high-boiling solvents (e.g., DMF, NMP) used in alkylation or reductive amination steps. Replacing dichloromethane (DCM) with safer alternatives like 2-MeTHF or CPME for extractions is increasingly implemented [7] [9].
Impurity Profiling and Control: Rigorous identification (via LC-MS, GC-MS, NMR) and control of key impurities is critical:
Catalyst and Reagent Efficiency: Minimizing catalyst loadings (especially precious metals like Pd, Pt) and employing highly efficient catalysts (e.g., optimized I(I)/I(III) systems) reduces costs. Using cost-effective resolving agents (e.g., tartaric acid derivatives, mandelic acid) with high recyclability (>80% recovery) is essential for the economic viability of diastereomeric salt resolution. Optimizing equivalents of fluorinating agents (Selectfluor®, NFSI) and reductants (STAB-H) improves atom economy [2] [8] [10].
Table 3: Key Process Optimization Parameters for Large-Scale Production
Process Step | Critical Parameters | Optimization Strategy | Impact on Production |
---|---|---|---|
Regioselective Fluorination | Catalyst loading, F-source equivalents, Temp, Solvent, Reaction time | Lower catalyst (≥10 mol%), Minimize F-source (1.0-1.2 eq), Precise temp control (e.g., flow reactor), Solvent mixture for solubility | Reduces cost, minimizes regioisomers, improves yield/safety |
Reductive Amination | Protecting group (PG), Reductant type/equivalents, Solvent, Concentration, Temp | Boc PG, STAB-H (1.1-1.3 eq), Anhydrous DCM or CPME, Controlled addition, RT | Minimizes dialkylation, reduces over-reduction, high yield |
Chiral Resolution | Resolving agent (RA) choice/equivalents, Solvent system, Crystallization temp/rate, RA recycling | Cost-effective RA (e.g., DTTA, CSA), Optimal solvent (e.g., EtOH/IPA), Seeding, Multi-stage crystallization, Efficient RA recovery | Maximizes yield & ee, minimizes cost, reduces waste |
Final Salt Formation & Crystallization | Salt counterion (e.g., HCl, H₂SO₄, oxalate), Solvent (anti-solvent), Crystallization profile | HCl salt (high solubility/crystallinity), EtOH/EtOAc or IPA/water, Controlled cooling/anti-solvent addition | Removes final impurities (organic, isomeric, enantiomeric), defines particle size |
Racemization & Recycle | Racemization catalyst/conditions, Integration with resolution loop | Mild acid (pH 4-5) or base (pH 9-10), Temp control, Continuous flow setup | Increases overall yield to >90%, reduces raw material consumption |
Asymmetric Synthesis Route Development: While resolution dominates, routes directly yielding enantioenriched 3-fluoropiperidine precursors are actively researched for long-term efficiency. Examples include:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7